molecular formula C14H15N3O2 B4034003 N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide

N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide

Cat. No.: B4034003
M. Wt: 257.29 g/mol
InChI Key: HCQGTQVQBJFJQU-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide is 257.116426730 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Cytotoxicity : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized, characterized, and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds, including analogs of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, were developed through reactions involving hydrazine hydrate, showcasing the compound's versatility in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity : Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, synthesized through condensation and cyclization processes involving hydrazine, demonstrated antibacterial activity. This highlights the potential of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives in developing new antibacterial agents (Aghekyan et al., 2020).

Green Synthesis Using Isonicotinic Acid : A green synthesis method for 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles was reported, using isonicotinic acid as a dual and biological organocatalyst. This method emphasizes the eco-friendly synthesis of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives (Zolfigol et al., 2013).

Biological Activities

Potential Anticancer Activity : Pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, prepared from reactions involving hydrazine, showed cytotoxicity in a panel of cell lines, suggesting potential anticancer applications. This includes derivatives structurally related to N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide (Bu et al., 2002).

Regulation of Plant Metabolism : Pyrazinamide and its derivatives, including structural analogs of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), suggesting their potential as regulators of plant metabolism (Sun et al., 2017).

Antiviral Activities : Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable activity against the avian influenza virus, highlighting the therapeutic potential of N-[1-(3-methoxyphenyl)ethyl]-2-pyrazinecarboxamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10(11-4-3-5-12(8-11)19-2)17-14(18)13-9-15-6-7-16-13/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQGTQVQBJFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.